
1-(4-Chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-1-phenyl-2-(3-pyridyl)ethan-1-ol is a diarylmethane.
Scientific Research Applications
Biocatalytic Synthesis
- Green and Efficient Synthesis: A study by Chen et al. (2021) demonstrates the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a water-cyclohexane system using recombinant E. coli. This approach is noted for its green, economic efficiency and high mass transfer efficiency in a microreaction system (Chen et al., 2021).
Molecular Structure and Docking Studies
- Antimicrobial and Anti-inflammatory Agents: Ravula et al. (2016) synthesized novel pyrazoline derivatives, showing potent antibacterial and anti-inflammatory activities. These compounds were synthesized using microwave irradiation, which proved to be more efficient than conventional methods (Ravula et al., 2016).
- Molecular Docking and Antimicrobial Activity: A study by Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical analysis of CPPPM molecules. This research included molecular docking and demonstrated antibacterial and antifungal effects (Sivakumar et al., 2021).
Chemical Synthesis and Characterization
- Synthesis of Pyridinyl Alcohols: Research by Tole et al. (2017) involved the synthesis of pyridinyl alcohols and their corresponding ruthenium carbene complexes. These complexes showed high stability, selectivity, and activity in alkene metathesis at high temperatures (Tole et al., 2017).
- Asymmetric Bioreduction in Ionic Liquid Media: A study by Xu et al. (2017) explored the asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols. This process utilized a novel biocatalyst and was performed in ionic liquid media, demonstrating excellent enantioselectivity (Xu et al., 2017).
Applications in Drug Development
- Synthesis of Anti-allergic Drug Intermediates: Ni et al. (2012) reported the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, an important chiral intermediate of the anti-allergic drug Betahistine. This was achieved using a biotransformation reaction catalyzed by Kluyveromyces sp. in an aqueous two-phase system (Ni et al., 2012).
Properties
CAS No. |
57758-68-6 |
|---|---|
Molecular Formula |
C19H16ClNO |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-phenyl-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C19H16ClNO/c20-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)13-15-5-4-12-21-14-15/h1-12,14,22H,13H2 |
InChI Key |
NRTPWWLOZYKDOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CN=CC=C2)(C3=CC=C(C=C3)Cl)O |
| 57758-68-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657591.png)
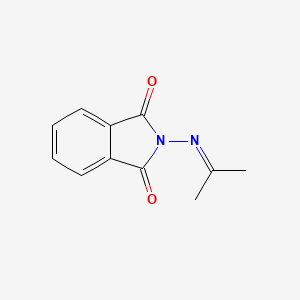
![(3Z,7Z)-3,7-bis(thiophen-2-ylmethylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B1657594.png)
![1-[3-(4-Chloro-2-methylphenoxy)propyl]-2-ethylpiperidine](/img/structure/B1657596.png)
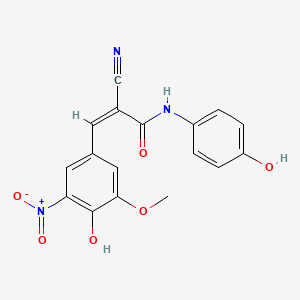
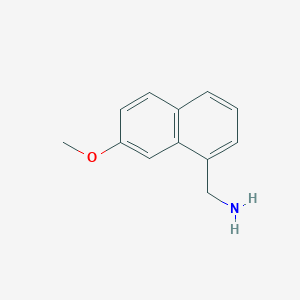
![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B1657602.png)
![2-[(Z)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B1657603.png)
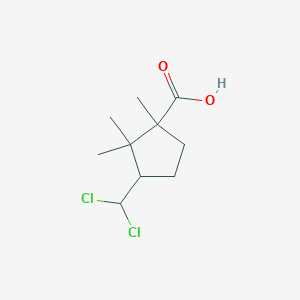
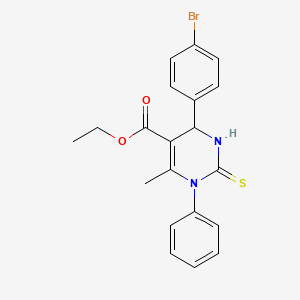
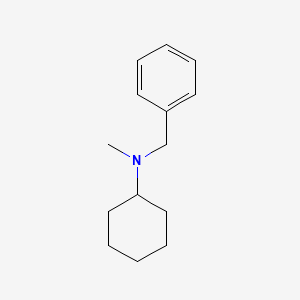
![N-[(Z)-(4-bromothiophen-2-yl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B1657607.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B1657612.png)
